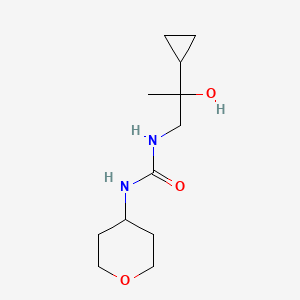

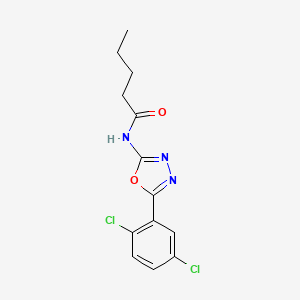

![molecular formula C16H18N2O4S B2356414 8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 2034559-30-1](/img/structure/B2356414.png)

8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain several functional groups and structural features, including a 2-oxa-5-azabicyclo[2.2.1]heptane group and a 1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one group. These groups are likely to confer specific chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, is likely to be quite complex. It appears to contain a bicyclic structure (2-oxa-5-azabicyclo[2.2.1]heptane), which consists of two fused rings, one of which contains an oxygen atom and a nitrogen atom .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the functional groups present. For example, the sulfonyl group (-SO2-) is typically a good leaving group, so it might be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bicyclic structure and the sulfonyl group could affect its polarity, solubility, and stability .Aplicaciones Científicas De Investigación

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with intriguing biological activities. Researchers worldwide have focused on stereoselective methods to prepare this scaffold. While many approaches involve enantioselective construction of an acyclic starting material, some innovative methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Carbon-Atom Bridged Morpholines

A versatile synthetic approach involves creating C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines. Starting with 4R-hydroxy-l-proline as a chiron, attaching an acetic acid moiety to the C-3 carbon of the core structure reveals the framework of an embedded γ-amino butyric acid (GABA) .

DNA-Encoded Library Technology

In the context of DNA-encoded library technology (DELT), researchers have incorporated unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization. These compounds expand the chemical space accessible for DELT applications .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The compound, also known as 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as acetylcholine receptors .

Mode of Action

Tropane alkaloids typically act as competitive antagonists at their target receptors, preventing the binding of endogenous ligands and thereby modulating the activity of these receptors .

Biochemical Pathways

Tropane alkaloids are known to affect thecholinergic system . By acting as antagonists at acetylcholine receptors, they can modulate the transmission of nerve impulses in this system, potentially affecting a wide range of physiological processes.

Pharmacokinetics

The presence of a2-oxa-5-azabicyclo[2.2.1]heptane core in the molecule suggests that it may have similar ADME properties to other compounds with this structure .

Result of Action

These could include modulation of neurotransmission in the cholinergic system, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .

Propiedades

IUPAC Name |

6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-15-2-1-10-5-14(6-11-3-4-17(15)16(10)11)23(20,21)18-8-13-7-12(18)9-22-13/h5-6,12-13H,1-4,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHZFCVXSAXHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CC5CC4CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

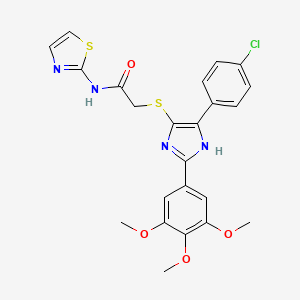

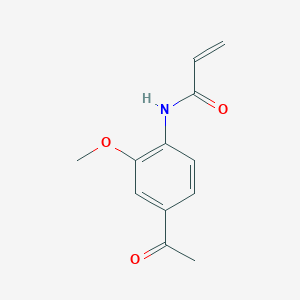

![Methyl 2-(benzo[d]thiazole-6-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2356333.png)

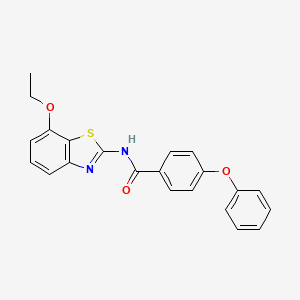

![2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2356335.png)

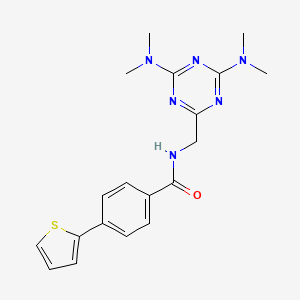

![N-(3-bromophenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2356338.png)

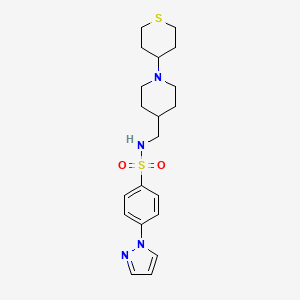

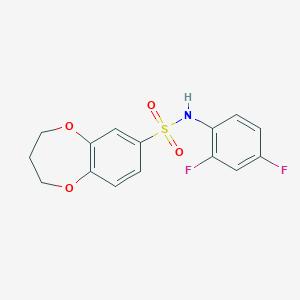

![Benzo[d]thiazol-2-yl(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2356340.png)

![[3-[(1R)-1-Aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;hydrochloride](/img/structure/B2356343.png)

![3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356353.png)